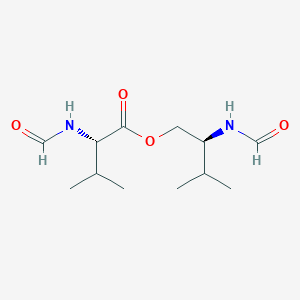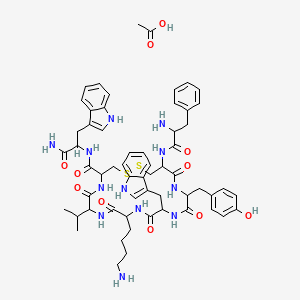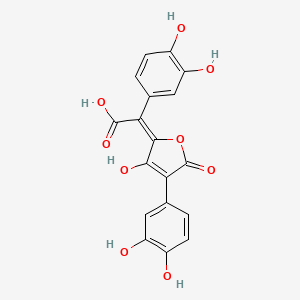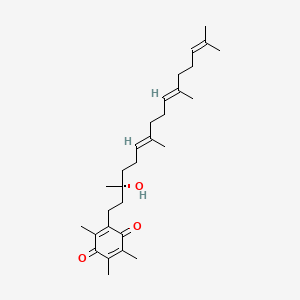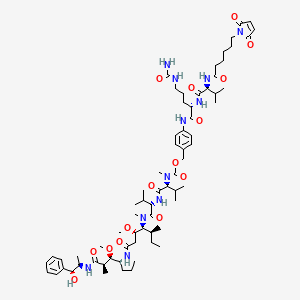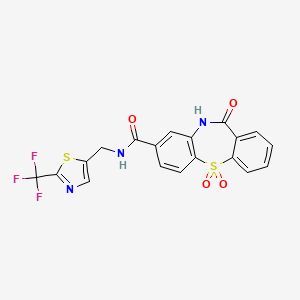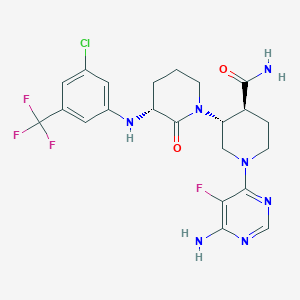![molecular formula C15H16N3NaO3S B611713 {(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid CAS No. 339304-10-8](/img/structure/B611713.png)
{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
説明
VPC-18005 is an inhibitor of the DNA-binding ETS domain, reducing migration and invasion rates of ERG expressing prostate cancer cells, and reducing metastasis in a zebrafish xenograft model.
科学的研究の応用
Prostate Cancer Treatment
VPC-18005 has been identified as a potential therapeutic agent in the treatment of prostate cancer . It targets the DNA-binding ETS domain of ERG, a gene that is frequently altered in prostate cancer cases . By blocking the DNA binding of the ETS domain of ERG, VPC-18005 disrupts transcriptional activity, which can help to inhibit the progression of prostate cancer .
Inhibition of Cell Migration and Invasion
In addition to its potential use in cancer treatment, VPC-18005 has also been shown to reduce the migration and invasion rates of ERG expressing prostate cancer cells . This suggests that it could have broader applications in the treatment of metastatic cancers, where the inhibition of cell migration and invasion is a key therapeutic goal .
Metastasis Reduction
VPC-18005 has been demonstrated to reduce metastasis in a zebrafish xenograft model . This indicates that it could potentially be used to prevent or reduce the spread of cancer to other parts of the body .
ERG-Induced Transcription Inhibition
VPC-18005 has been found to inhibit ERG-induced transcription . This means that it could potentially be used to regulate gene expression in cases where ERG is overexpressed .
Direct Interaction with ERG-ETS Domain
The compound has been confirmed to directly interact with the ERG-ETS domain . This direct interaction is what allows VPC-18005 to disrupt the ERG binding to DNA and inhibit ERG-induced transcription .
Potential Use in Liver Fibrosis
Although not as extensively studied as its applications in cancer treatment, there is some evidence to suggest that VPC-18005 could potentially be used in the treatment of liver fibrosis . This is based on its ability to block the binding of DNA to the ETS domain of ERG, thereby disrupting transcriptional activity .
特性
IUPAC Name |
2-[(2E)-4-oxo-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9(2)11-5-3-10(4-6-11)8-16-18-15-17-14(21)12(22-15)7-13(19)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20)(H,17,18,21)/b16-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEAZCJUKPARQD-LZYBPNLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does VPC-18005 interact with its target (ERG-ETS) and what are the downstream effects observed in preclinical models?
A: VPC-18005 is a small molecule designed to specifically target the ETS domain of the ERG protein. [] It achieves this by sterically hindering the binding of the ERG-ETS domain to DNA. [] This disruption of DNA binding inhibits the transcriptional activity of ERG, ultimately leading to reduced migration and invasion of ERG-expressing prostate cancer cells in vitro. [] Furthermore, VPC-18005 demonstrated reduced metastasis formation in a zebrafish xenograft model. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



